Cas no 1807198-43-1 (Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate)

Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate 化学的及び物理的性質
名前と識別子
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- Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate
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- インチ: 1S/C11H9F2NO3/c1-2-17-11(16)7-4-3-6(5-14)8(9(7)15)10(12)13/h3-4,10,15H,2H2,1H3
- InChIKey: FSTGGWBHHXCXKC-UHFFFAOYSA-N
- SMILES: FC(C1C(C#N)=CC=C(C(=O)OCC)C=1O)F
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 6
- 重原子数量: 17
- 回転可能化学結合数: 4
- 複雑さ: 326
- トポロジー分子極性表面積: 70.3
- XLogP3: 2.7
Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A015007328-1g |
Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate |
1807198-43-1 | 97% | 1g |
1,564.50 USD | 2021-06-21 |
Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate 関連文献
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Li Li,Chao Ma,Qingkun Kong,Weiping Li,Yan Zhang,Shenguang Ge,Mei Yan,Jinghua Yu J. Mater. Chem. B, 2014,2, 6669-6674
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Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
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Nataliia V. Shymanska Chem. Commun., 2017,53, 7353-7356
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Kevin MacVittie,Jan Halámek,Vladimir Privman,Evgeny Katz Chem. Commun., 2013,49, 6962-6964
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Y. D. Chen,J. J. Xu,Y. Wang,H. Chen,Q. J. Luo,X. D. Li,W. P. Zhu RSC Adv., 2017,7, 1260-1265
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Nithya Velusamy,Anupama Binoy,Kondapa Naidu Bobba,Divya Nedungadi,Nandita Mishra Chem. Commun., 2017,53, 8802-8805
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Damir A. Popov,John M. Luna,Nicholas M. Orchanian,Ralf Haiges,Courtney A. Downes,Smaranda C. Marinescu Dalton Trans., 2018,47, 17450-17460
Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoateに関する追加情報
Ethyl 4-Cyano-3-Difluoromethyl-2-Hydroxybenzoate: A Comprehensive Overview
Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate, with the CAS number 1807198-43-1, is a highly specialized organic compound that has garnered significant attention in the fields of pharmaceutical chemistry, materials science, and chemical synthesis. This compound is characterized by its unique structural features, which include a cyano group at the 4-position, a difluoromethyl group at the 3-position, and a hydroxyl group at the 2-position of a benzoate ester. These functional groups endow the molecule with versatile chemical properties, making it a valuable building block in various research and industrial applications.
The synthesis of Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate typically involves multi-step organic reactions, often starting from readily available aromatic precursors. Recent advancements in catalytic methods and green chemistry have enabled more efficient and environmentally friendly routes for its production. For instance, researchers have explored the use of transition metal catalysts to facilitate key transformations, such as the introduction of the cyano and difluoromethyl groups. These methods not only enhance yield but also reduce waste, aligning with current sustainability goals in the chemical industry.
One of the most notable applications of Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate is in drug discovery. The compound's structure allows for extensive functionalization, making it an ideal candidate for exploring new pharmacophores. Recent studies have demonstrated its potential as a lead compound in anti-inflammatory and anticancer drug development. For example, researchers have investigated its ability to modulate key enzymes involved in inflammation pathways, such as cyclooxygenase (COX) and lipoxygenase (LOX). Additionally, its role as a scaffold for designing small-molecule inhibitors targeting oncogenic signaling pathways has shown promising results in preclinical models.
In the realm of materials science, Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate has been utilized as a precursor for advanced polymers and coatings. Its cyano group provides excellent binding affinity for metal ions, enabling its use in coordination polymers and metal-organic frameworks (MOFs). Recent research has highlighted its potential in developing high-performance sensors for detecting heavy metal ions in aqueous environments. Furthermore, its hydroxyl group contributes to hydrogen bonding capabilities, enhancing the mechanical properties of polymer matrices derived from this compound.
The physical and chemical properties of Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate are well-documented. It exists as a crystalline solid with a melting point of approximately 150°C. The compound exhibits moderate solubility in common organic solvents such as dichloromethane and ethyl acetate but is poorly soluble in water due to its hydrophobic nature. Its UV-vis spectrum reveals strong absorption bands corresponding to π→π* transitions within the aromatic ring system, making it suitable for applications in optoelectronic materials.
From an environmental standpoint, understanding the degradation pathways of Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate is crucial for assessing its ecological impact. Recent studies have employed computational chemistry techniques to predict its biodegradation potential under aerobic conditions. Results suggest that the compound undergoes hydrolytic cleavage under specific pH conditions, leading to the formation of less complex byproducts that are more readily biodegradable.
In conclusion, Ethyl 4-cyano-3-difluoromethyl-2-hydroxybenzoate stands out as a versatile and multifaceted compound with applications spanning drug discovery, materials science, and environmental chemistry. Its unique structural features and functional groups continue to drive innovative research across various disciplines. As scientific advancements unfold, this compound is poised to play an increasingly important role in addressing pressing challenges in modern chemistry.
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